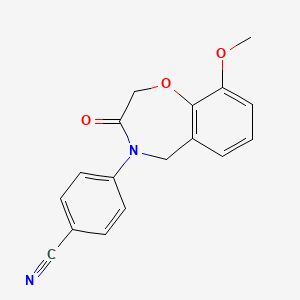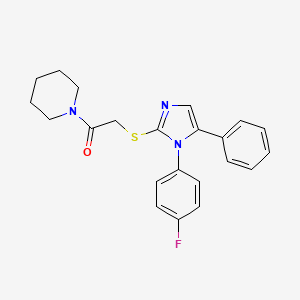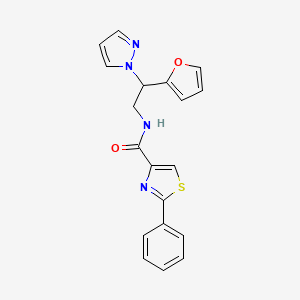![molecular formula C27H26N4O7S3 B2924098 (Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-90-1](/img/structure/B2924098.png)
(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in biologically active compounds .
Synthesis Analysis
The synthesis of 3,4-dihydroquinolin-1(2H)-yl derivatives often involves multistep syntheses and can require harsh reaction conditions . Recently, green chemistry and alternative strategies are being explored to prepare diverse derivatives .Molecular Structure Analysis
The 3,4-dihydroquinolin-1(2H)-yl moiety consists of a phenyl ring condensed with a six-membered ring with two nitrogen atoms on positions 1 and 3, and a keto group on carbon 4 .Chemical Reactions Analysis
The 3,4-dihydroquinolin-1(2H)-yl moiety can be used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified derivatives exhibiting different biological properties .Applications De Recherche Scientifique
Synthesis and Biological Screening of Benzothiazoles Compounds structurally similar to the specified chemical, such as those incorporating benzothiazole moieties, have been synthesized and evaluated for various biological activities. For example, a study conducted by Patel et al. (2009) focused on the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening. These compounds demonstrated antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the therapeutic potential of such molecules (Patel, G. Sreenivasa, E. Jayachandran, & K. J. Kumar, 2009).
Antibacterial Activity of Isoquinoline Derivatives Another study highlighted the synthesis and antibacterial activity of isochromene and isoquinoline derivatives. These compounds, through their unique structural features, exhibited antimicrobial properties against a range of bacterial strains, suggesting their potential as leads for the development of new antibacterial agents (Dabholkar & Tripathi, 2011).
Mechanistic Studies on Iminothiadiazolines Further, mechanistic studies on reactions involving iminothiadiazolines with activated acetylenes have provided insights into the synthetic pathways and potential applications of similar compounds in creating more complex molecules. These studies explore the competitive pathways through sulfurane and zwitterion, contributing to the synthetic chemistry field and enabling the development of novel compounds with specific biological activities (Yamamoto et al., 1989).
Antimicrobial Agents Based on Quinazolines Additionally, new quinazolines have been synthesized and characterized for their potential as antimicrobial agents. These studies aim to explore the structure-activity relationships and enhance the antimicrobial efficacy of such compounds, potentially leading to the development of new therapeutic agents (Desai, P. N. Shihora, & Moradia, 2007).
Orientations Futures
The future directions in the study of this compound would likely involve further exploration of its synthesis, biological activity, and potential applications. This could include the development of more efficient synthesis methods, investigation of its mechanism of action, and evaluation of its potential as a therapeutic agent .
Propriétés
IUPAC Name |
ethyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O7S3/c1-2-38-25(32)17-30-23-14-13-21(40(28,34)35)16-24(23)39-27(30)29-26(33)19-9-11-20(12-10-19)41(36,37)31-15-5-7-18-6-3-4-8-22(18)31/h3-4,6,8-14,16H,2,5,7,15,17H2,1H3,(H2,28,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZUQSMVBCOMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride](/img/structure/B2924018.png)

![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2924020.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2924027.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2924034.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)
